molecular formula C8H8N2S B1197718 1H-Benzimidazol-2-ylmethanethiol CAS No. 4344-85-8

1H-Benzimidazol-2-ylmethanethiol

Cat. No. B1197718
CAS RN: 4344-85-8
M. Wt: 164.23 g/mol
InChI Key: XGIDEUICZZXBFQ-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-ylmethanethiol, also known as 1H-benzimidazole-2-methanethiol, is an organosulfur compound with the molecular formula C7H7NS. It is a colorless, volatile liquid with a pungent odor. The compound is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and in the synthesis of pharmaceuticals. It is also used in the manufacture of dyes and pigments, and as a corrosion inhibitor in industrial applications.

Scientific Research Applications

  • Antimicrobial and Antifungal Activity : The synthesis of bis(benzimidazoles) and their use in creating complexes with antimicrobial properties for treating infections caused by bacteria or yeasts has been studied. Compounds such as 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine demonstrated significant growth inhibition in various bacterial and yeast strains (Kopel et al., 2015).

  • Drug Design : Benzimidazoles serve as versatile scaffolds in experimental drug design. Novel series of benzimidazoles have been synthesized with potential applications in medicinal chemistry (Nikpassand & Pirdelzendeh, 2016).

  • Antifungal Drugs : Benzimidazole derivatives have been synthesized and evaluated for their activity against fungal infections, showing potential as new antifungal drugs (Khabnadideh et al., 2012).

  • Corrosion Inhibition : Benzimidazole derivatives have been investigated for their corrosion inhibiting properties on steel in acidic environments, showing high efficacy in preventing corrosion (Chaouiki et al., 2020).

  • pH Sensors : Certain benzimidazole derivatives, such as 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, have shown high chemosensor activity with respect to hydrogen cations, making them suitable for use as pH sensors (Tolpygin et al., 2012).

  • Synthesis of Benzimidazole Derivatives : Efficient methods for synthesizing various benzimidazole derivatives, such as 2-substituted benzimidazoles, have been developed for potential use in pharmaceuticals and other applications (Alcalde et al., 1992).

  • DNA Topoisomerase I Inhibitors : Some benzimidazole derivatives have been found to inhibit mammalian DNA topoisomerase I, an enzyme involved in DNA replication, and thus could have applications in cancer therapy (Alpan, Gunes, & Topçu, 2007).

  • Cytotoxic Activity Against Cancer Cell Lines : Certain 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines, suggesting potential in cancer treatment (Karpińka, Matysiak, & Niewiadomy, 2011).

Safety and Hazards

The safety data sheet for 1H-Benzimidazol-2-ylmethanethiol indicates that it may cause serious eye damage . It is recommended to handle the compound with appropriate personal protective equipment .

Future Directions

The future research directions for 1H-Benzimidazol-2-ylmethanethiol could involve further exploration of its biological activities, as well as the development of new synthesis methods and applications .

Biochemical Analysis

Biochemical Properties

1H-Benzimidazol-2-ylmethanethiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with microbial enzymes, thereby inhibiting their activity . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition and disruption of microbial metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and antioxidant activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, this compound can bind to membrane transporters, facilitating its uptake into cells and distribution to target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production.

properties

IUPAC Name

1H-benzimidazol-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIDEUICZZXBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195855
Record name Benzimidazol-2-ylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4344-85-8
Record name Benzimidazol-2-ylmethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzimidazolemethanethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzimidazol-2-ylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1,2-phenylenediamine (1.88 g, 17 mmol) in 50% v/v hydrochloric acid (20 ml) was added 2-mercaptoacetic acid (1.3 ml, 1.7 g, 19 mmol). The reaction mixture was heated, under nitrogen, at 60° C. then at 90° C. for 48 hours. Additional 2-mercaptoacetic acid (400 μl, 530 mg, 6 mmol) was added in this time. A sample was analyzed by HPLC. The reaction mixture was cooled and neutralized to pH 5 with 40% v/v NaOH. The resulting solid was washed with water (50 ml) and dried under vacuum to yield (1H-Benzo[d]imidazol-2-yl)-methanethiol 1.95 g, 93% yield, Rt=7.6 min, purity >95% together with disulfide (Rt=8.0 mins) 4%. 1H NMR (d6-DMSO, 400 MHz) 14.3 ppm (bs, 0.5H), 7.46 ppm (m, 2H), 7.13 (m, 2H), 4.17 ppm (s 0.1H). MS (Electrospray+) 164 m/z (M+), 131 m/z (M−SH).
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
400 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (1H-benzo[d]imidazol-2-yl)methanethiol contribute to the antimicrobial activity of the synthesized compounds?

A1: While the exact mechanism of action of (1H-benzo[d]imidazol-2-yl)methanethiol itself is not explicitly discussed in the provided research, its presence as a scaffold for various modifications is highlighted. In the study "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents" [], researchers found that several (1H-benzo[d]imidazol-2-yl)methanethiol derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to ciprofloxacin. This suggests that the (1H-benzo[d]imidazol-2-yl)methanethiol core might offer a favorable framework for interactions with bacterial targets. Furthermore, the research indicates that incorporating specific substituents on this scaffold can significantly impact the spectrum and potency of antimicrobial activity [].

Q2: What are the synthetic applications of (1H-benzo[d]imidazol-2-yl)methanethiol in designing new antimicrobial agents?

A2: (1H-benzo[d]imidazol-2-yl)methanethiol serves as a versatile building block in organic synthesis. "Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety" [] describes its use in synthesizing thiazole and thiazolo derivatives by cyclocondensation with substituted aromatic aldehydes. This study showcases the thiol group's reactivity, enabling the formation of diverse heterocyclic systems that are frequently encountered in medicinal chemistry, particularly in the development of antimicrobial agents.

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